molecular formula C12H17NO4S B2786594 (m-Tolylsulfonyl)valine CAS No. 1007999-32-7

(m-Tolylsulfonyl)valine

Cat. No. B2786594
CAS RN: 1007999-32-7
M. Wt: 271.33
InChI Key: BWWCEFJLVLTEJB-UHFFFAOYSA-N
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Description

(m-Tolylsulfonyl)valine is a compound composed of a sulfonamide group linked with an amino acid valine. It is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C12H17NO4S. The structural and electronic properties of crystalline L- and DL-valine have been studied using density functional theory, which showed that electronic properties of the two forms of valine are similar at zero pressure .

Mechanism of Action

Target of Action

The primary target of (m-Tolylsulfonyl)valine is the enzyme acetohydroxyacid synthase (AHAS), which is required for the biosynthesis of the amino acids valine and isoleucine . This enzyme is present in a range of organisms, including plants and soil microorganisms .

Mode of Action

This compound, as a sulfonylurea herbicide, inhibits the activity of AHAS . This inhibition disrupts the biosynthesis of the amino acids valine and isoleucine, leading to changes in the organism’s metabolic processes .

Biochemical Pathways

The biosynthesis of valine occurs through a series of steps starting from the central metabolite, pyruvate . The inhibition of AHAS by this compound disrupts this pathway, affecting the production of valine and isoleucine . This disruption can have downstream effects on various metabolic processes that rely on these amino acids.

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound are determined by its absorption, distribution, metabolism, and excretion (adme) properties . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The inhibition of AHAS by this compound leads to a disruption in the biosynthesis of the amino acids valine and isoleucine . This can result in various molecular and cellular effects, depending on the specific roles these amino acids play in the organism. For example, in plants, this disruption can lead to growth inhibition .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect the absorption and distribution of this compound. Additionally, environmental conditions such as pH and temperature can impact the stability of the compound and its ability to interact with its target .

properties

IUPAC Name

3-methyl-2-[(3-methylphenyl)sulfonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-8(2)11(12(14)15)13-18(16,17)10-6-4-5-9(3)7-10/h4-8,11,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWCEFJLVLTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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